3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a complex organic compound that features a combination of thiazole, piperazine, thiophene, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the piperazine derivative, and finally the coupling with the pyridazine and thiophene rings. The reaction conditions often involve the use of solvents like ethanol or toluene, and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiazole and thiophene rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and have similar biological activities.
Piperazine Derivatives: Compounds such as fluphenazine and trifluoperazine share the piperazine ring and are used in medicinal chemistry.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid have similar structural features and applications.
Uniqueness
What sets 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine apart is its unique combination of multiple heterocyclic rings, which can lead to diverse and potent biological activities. This structural complexity allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
2-methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S2/c1-13-18-14(12-24-13)11-21-6-8-22(9-7-21)17-5-4-15(19-20-17)16-3-2-10-23-16/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXMTSSTNFXZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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